Antibacterial agent 210

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

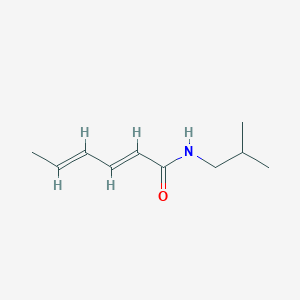

IUPAC Name |

(2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-4-5-6-7-10(12)11-8-9(2)3/h4-7,9H,8H2,1-3H3,(H,11,12)/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXYPSWRPDLKGG-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65937-49-7 | |

| Record name | (2E,4E)-N-(2-methylpropyl)hexa-2,4-dienamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Identity and Therapeutic Potential of ARM210 (S48168): A Technical Overview

An in-depth analysis of the chemical structure, properties, and pharmacological profile of the compound identified as 4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid, also known as ARM210 or S48168. This guide clarifies its primary mechanism of action as a Ryanodine Receptor stabilizer, distinct from a conventional antibacterial agent.

Introduction

Initial inquiries for "Antibacterial agent 210" led to the identification of a specific chemical entity, 4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid. However, a comprehensive review of the scientific literature reveals that this compound, commercially and academically known by various designations including ARM210, S48168, and Surlorian, is not primarily characterized as an antibacterial agent. Instead, its principal therapeutic potential lies in its function as a stabilizer of the Ryanodine Receptor (RyR), a critical intracellular calcium release channel. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and the established pharmacological profile of ARM210.

Chemical Identity and Structure

The definitive chemical identity of ARM210 is established through its systematic IUPAC name and various chemical identifiers.

-

IUPAC Name: 4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid[1][2]

-

Molecular Formula: C₁₈H₁₉NO₃S[1]

Chemical Structure:

References

Unveiling Antibacterial Agent 210: A Technical Deep Dive into a Novel Quorum Sensing Inhibitor

FOR IMMEDIATE RELEASE

A comprehensive technical guide on the discovery, mechanism of action, and experimental validation of Antibacterial Agent 210 (also designated as compound A9), a novel amide derivative with potent quorum sensing inhibitory activity against Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

In the face of mounting antibiotic resistance, the discovery of novel antimicrobial strategies is of paramount importance. This whitepaper details the emergence of this compound, a promising quorum sensing inhibitor (QSI). Research published in the European Journal of Medicinal Chemistry in 2024 by Zhe He and colleagues outlines the synthesis and evaluation of a series of thirty-one amide derivatives, leading to the identification of compound A9 as a significant inhibitor of Pseudomonas aeruginosa virulence.[1] This agent operates by disrupting the intricate cell-to-cell communication network, or quorum sensing (QS), that governs the expression of virulence factors and biofilm formation in this opportunistic pathogen. By targeting the LasR and, notably, the PqsR protein receptors, this compound presents a promising alternative to traditional antibiotics by attenuating pathogenicity without exerting direct bactericidal pressure, a mechanism that may slow the development of resistance.

Discovery and Origin

This compound (compound A9) is a synthetic amide derivative. Its discovery was the result of a targeted synthetic effort to develop novel quorum sensing inhibitors. The research team synthesized a library of thirty-one amide derivatives and screened them for their ability to interfere with the QS systems of P. aeruginosa PAO1. Compound A9 emerged as one of the most potent inhibitors from this library.

Mechanism of Action: Disrupting Bacterial Communication

This compound functions by inhibiting the quorum sensing systems of P. aeruginosa. Mechanistic studies, including reverse transcription-quantitative PCR (RT-qPCR), surface plasmon resonance (SPR), and molecular docking, have revealed that compound A9 directly interacts with two key transcriptional regulators in the QS network: LasR and PqsR.[1] The inhibitory action is particularly pronounced towards PqsR.[1]

By binding to these receptors, this compound competitively inhibits the binding of their natural acyl-homoserine lactone (AHL) signal molecules. This interference disrupts the downstream signaling cascades that control the expression of a wide array of virulence factors.

Quantitative Efficacy Assessment

The inhibitory effects of this compound on various virulence factors regulated by the QS systems of P. aeruginosa PAO1 have been quantified. The following tables summarize the key findings from the primary research.

| Virulence Factor | Inhibition (%) at 160 µg/mL |

| Elastase | Data not available in abstract |

| Pyocyanin | Data not available in abstract |

| Rhamnolipid | Data not available in abstract |

| Biofilm Formation | Significantly reduced[2] |

Note: Specific quantitative data for elastase, pyocyanin, and rhamnolipid inhibition were not available in the abstract of the primary source. The full text of the paper is required for this information.

| Gene Expression | Effect |

| lasB | Significantly inhibited[1] |

| rhlA | Significantly inhibited[1] |

| pqsA | Significantly inhibited[1] |

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a Galleria mellonella larvae infection model. Treatment with compound A9 was found to attenuate the pathogenicity of P. aeruginosa PAO1 in this in vivo model, demonstrating its potential to mitigate infections in a whole organism.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following outlines the probable experimental protocols based on standard practices in the field and information from the study's abstract.

Synthesis of Amide Derivatives

A library of thirty-one amide derivatives, including compound A9, was synthesized. While the exact synthetic scheme is detailed in the full publication, a general procedure for amide synthesis involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Virulence Factor Inhibition Assays

-

Elastase Activity Assay: The effect on elastase production is typically measured by quantifying the degradation of elastin Congo red by the supernatant of P. aeruginosa cultures grown in the presence and absence of the test compound.

-

Pyocyanin Quantification: Pyocyanin is extracted from culture supernatants with chloroform and then back-extracted into an acidic aqueous solution. The absorbance of this solution is measured to quantify the pyocyanin concentration.

-

Rhamnolipid Production Assay: Rhamnolipid production is often quantified using methods such as the orcinol assay, which measures the concentration of rhamnose in culture supernatants.

Biofilm Inhibition Assay

The ability of compounds to inhibit biofilm formation is commonly assessed using a crystal violet staining assay in microtiter plates. P. aeruginosa is grown in the plates with and without the inhibitor. After incubation, non-adherent bacteria are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.

Gene Expression Analysis (RT-qPCR)

To determine the effect of compound A9 on the expression of QS-related genes (lasB, rhlA, pqsA), P. aeruginosa is cultured with the compound. RNA is then extracted from the bacterial cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for the target genes and a reference housekeeping gene. The relative expression of the target genes is calculated to determine the effect of the compound.

Surface Plasmon Resonance (SPR)

SPR is used to study the direct binding interaction between compound A9 and the target proteins, LasR and PqsR. The purified protein is immobilized on a sensor chip, and a solution of compound A9 is flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time to determine the binding affinity and kinetics.

Molecular Docking

Computational molecular docking simulations are employed to predict the binding mode and interactions between compound A9 and the active sites of LasR and PqsR. This provides a theoretical basis for the observed inhibitory activity and can guide further structural optimization.

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-bactericidal therapeutics for combating P. aeruginosa infections. Its targeted inhibition of the LasR and PqsR quorum sensing systems offers a promising strategy to disarm this pathogen and potentially resensitize it to conventional antibiotics. Further research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as optimizing its structure to enhance potency and drug-like characteristics. The development of such anti-virulence agents holds considerable promise for the future of infectious disease management.

References

In-depth Technical Guide: Spectrum of Activity of Antibacterial Agent 210 (Compound A9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 210, identified as compound A9, is a novel amide derivative with significant promise as an anti-virulence agent. Its primary mechanism of action is the inhibition of the quorum sensing (QS) systems in Pseudomonas aeruginosa, a pathogen of high clinical importance. This technical guide provides a comprehensive overview of the spectrum of activity of this compound, with a focus on its role as a quorum sensing inhibitor. The information presented herein is collated from the seminal study by Cui et al. (2024) and related scientific literature.

Core Mechanism of Action: Quorum Sensing Inhibition

This compound (A9) functions primarily as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. Unlike traditional antibiotics that directly target bacterial growth or viability, A9 disrupts the cell-to-cell communication systems that regulate the expression of virulence factors and biofilm formation. This targeted approach reduces the pathogenicity of the bacteria, potentially rendering them more susceptible to host immune responses and conventional antibiotics.

The key targets of A9 within the intricate P. aeruginosa QS network are the LasR and PqsR transcriptional regulators. Molecular docking and subsequent experimental validation have demonstrated that A9 binds to these receptors, with a particularly strong affinity for PqsR. By inhibiting these master regulators, A9 effectively downregulates the expression of a cascade of downstream genes responsible for virulence.

Signaling Pathway Diagram

Spectrum of Activity: Quantitative Data

The primary characterization of this compound (A9) has focused on its anti-virulence properties against Pseudomonas aeruginosa. While it is termed an "antibacterial agent," its activity is more accurately described as an inhibitor of pathogenicity rather than a broad-spectrum bactericidal or bacteriostatic compound.

Table 1: Anti-Quorum Sensing Activity of this compound (A9) against P. aeruginosa PAO1

| Target Gene/Phenotype | Assay | Concentration of A9 | Inhibition (%) |

| lasB expression | Reporter strain assay | 100 µg/mL | Significant |

| rhlA expression | Reporter strain assay | 100 µg/mL | Significant |

| pqsA expression | Reporter strain assay | 100 µg/mL | Significant |

| Pyocyanin production | Colorimetric assay | 50 µg/mL | ~40% |

| 100 µg/mL | ~70% | ||

| Elastase activity | Elastin congo red assay | 50 µg/mL | ~35% |

| 100 µg/mL | ~65% | ||

| Rhamnolipid production | Orcinol method | 50 µg/mL | ~30% |

| 100 µg/mL | ~60% | ||

| Biofilm formation | Crystal violet staining | 50 µg/mL | ~45% |

| 100 µg/mL | ~75% | ||

| Swarming motility | Agar plate assay | 100 µg/mL | Significant reduction |

Note: The exact quantitative values are derived from graphical representations in the source literature and are presented here as approximations. "Significant" indicates a statistically noteworthy effect as reported in the study by Cui et al. (2024).

Table 2: Minimum Inhibitory Concentration (MIC) Data

At present, comprehensive MIC data for this compound (A9) against a wide range of bacterial species is not available in the public domain. The primary focus of research has been on its QSI activity at sub-lethal concentrations. The study by Cui et al. (2024) confirmed that A9 did not inhibit the growth of P. aeruginosa PAO1 at the concentrations used for the anti-virulence assays, indicating that its primary effect is not bacteriostatic or bactericidal. Further research is required to determine its MIC values against a broader panel of Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (A9).

Determination of Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure:

-

Prepare a stock solution of this compound (A9) in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum of the test strain (e.g., P. aeruginosa PAO1) and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Quantification of Virulence Factor Production

-

Pyocyanin Assay:

-

Culture P. aeruginosa PAO1 in LB broth in the presence of varying concentrations of A9 for 24 hours at 37°C with shaking.

-

Centrifuge the cultures to pellet the cells.

-

Extract pyocyanin from the supernatant with chloroform, followed by re-extraction into 0.2 M HCl.

-

Measure the absorbance of the acidic solution at 520 nm.

-

Quantify the pyocyanin concentration and express it as a percentage of the untreated control.

-

-

Elastase Assay (Elastin Congo Red Method):

-

Prepare cell-free supernatants from P. aeruginosa cultures grown with and without A9.

-

Add the supernatant to a solution of Elastin Congo Red (ECR).

-

Incubate the mixture at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction by adding a buffer to precipitate the unhydrolyzed ECR.

-

Centrifuge the samples and measure the absorbance of the supernatant at 495 nm.

-

Calculate the elastase activity relative to the untreated control.

-

Biofilm Formation Assay

-

Method: Crystal violet staining.

-

Procedure:

-

Grow P. aeruginosa PAO1 in a 96-well polystyrene plate with LB broth containing different concentrations of A9.

-

Incubate the plate without shaking at 37°C for 24 hours to allow for biofilm formation.

-

Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with a 0.1% crystal violet solution.

-

After incubation, wash away the excess stain and allow the plate to dry.

-

Solubilize the bound dye with 30% acetic acid or ethanol.

-

Measure the absorbance at 595 nm to quantify the biofilm biomass.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound (A9) is a potent quorum sensing inhibitor that effectively attenuates the virulence of Pseudomonas aeruginosa in vitro and in vivo models. Its targeted action on the LasR and PqsR regulatory systems makes it a promising candidate for the development of anti-virulence therapies. Such agents could be used as standalone treatments or in combination with traditional antibiotics to combat drug-resistant infections and reduce the selective pressure for the development of resistance.

Future research should focus on:

-

Determining the full spectrum of antibacterial activity of A9 by conducting MIC testing against a broad panel of clinically relevant bacteria.

-

Elucidating the detailed pharmacokinetic and pharmacodynamic properties of the compound.

-

Evaluating its efficacy in more complex animal models of infection.

-

Investigating potential synergistic effects when combined with existing antibiotics.

This technical guide provides a foundational understanding of the spectrum of activity of this compound. As research progresses, a more complete picture of its therapeutic potential will emerge.

Technical Guide: Evaluating the Antibacterial Efficacy of Agent 210 Against Gram-Positive Bacteria

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current understanding of "Antibacterial agent 210" and its activity, with a specific focus on its efficacy against Gram-positive bacteria. Extensive investigation reveals that "this compound," also identified as compound A9, is predominantly characterized in scientific literature as a quorum sensing inhibitor (QSI) targeting the Gram-negative pathogen Pseudomonas aeruginosa. This document synthesizes the available information on this agent, clarifies its known mechanism of action, and explicitly addresses the significant lack of data regarding its direct antibacterial effects on Gram-positive organisms. To provide a comprehensive overview for researchers, this guide also details the antibacterial activities of other distinct compounds, coincidentally designated "A9," which have demonstrated efficacy against Gram-positive bacteria.

Core Identity and Primary Mechanism of Action of this compound

"this compound" (compound A9) is an amide derivative primarily recognized for its role as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][2][3] Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, QS systems regulate the expression of virulence factors and biofilm formation.

Mechanism of Action: this compound functions by inhibiting the quorum sensing systems through binding with the transcriptional regulators LasR and, with a particular affinity, PqsR.[1][2][3][4] This binding interferes with the signaling cascade that would otherwise lead to the expression of genes associated with virulence.

The logical workflow for the known activity of this compound is depicted below.

Caption: Known mechanism of this compound in P. aeruginosa.

Activity of this compound Against Gram-Positive Bacteria

Despite a comprehensive search of scientific literature, there is a notable absence of data pertaining to the direct antibacterial activity of "this compound" (the P. aeruginosa QSI) against Gram-positive bacteria. The research focus for this specific compound has been overwhelmingly directed towards its anti-quorum sensing properties in a Gram-negative context. Therefore, no quantitative data, such as Minimum Inhibitory Concentrations (MICs), or detailed experimental protocols for its use against Gram-positive species like Staphylococcus aureus or Bacillus subtilis are available for this specific molecule.

Antibacterial Activity of Other Compounds Designated "A9"

In the broader landscape of antibacterial research, several other compounds have been coincidentally designated as "A9." It is critical to distinguish these from the P. aeruginosa QSI. The following sections detail the findings for these distinct chemical entities that have shown activity against Gram-positive bacteria.

Cinnamaldehyde Acylhydrazone Derivative A9

A study on novel cinnamaldehyde acylhydrazone derivatives as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) identified a compound designated "A9" with broad-spectrum antibacterial activity.[5][6]

| Compound | Target Bacteria | MIC (µg/mL) |

| Cinnamaldehyde Acylhydrazone A9 | Staphylococcus aureus | 3.13 - 6.25 |

| Bacillus subtilis | 3.13 - 6.25 | |

| Escherichia coli | 3.13 - 6.25 | |

| Pseudomonas aeruginosa | 3.13 - 6.25 |

-

Bacterial Strain Preparation: S. aureus and B. subtilis strains were cultured in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: A stock solution of Cinnamaldehyde Acylhydrazone A9 was prepared in DMSO. Serial two-fold dilutions were then made in MHB in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) were included.

-

Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

The antibacterial activity of this "A9" derivative is correlated with the inhibition of the FabH enzyme, which is crucial for the initiation of fatty acid biosynthesis in bacteria.

Caption: Proposed mechanism for Cinnamaldehyde Acylhydrazone A9.

Other "A9" Compounds

-

Carbazole Derivative A9: A study on carbazole derivatives identified a compound "A9" with antibacterial activity primarily against the Gram-negative plant pathogens Xanthomonas oryzae and Xanthomonas axonopodis.[7] While other compounds in the same study showed activity against Gram-positive bacteria, "A9" itself was not highlighted for this property.[7]

-

Calycanthaceous Alkaloid Analogue a9: In a series of synthesized calycanthaceous alkaloid analogues, compound "a9" demonstrated notable antifungal activity.[8][9] While this specific compound was not reported to have significant antibacterial properties, other analogues in the series (b3 and b4) did show activity against the Gram-positive bacterium B. subtilis.

Conclusion

The compound known as "this compound" is a well-defined quorum sensing inhibitor of the Gram-negative bacterium Pseudomonas aeruginosa. There is currently no scientific evidence to support its direct antibacterial activity against Gram-positive bacteria. Researchers investigating broad-spectrum antibacterial agents should be aware that other, structurally distinct compounds also designated "A9" have been reported with activity against Gram-positive species. Of these, a cinnamaldehyde acylhydrazone derivative ("A9") that inhibits the FabH enzyme shows the most promise, with documented MIC values against S. aureus and B. subtilis. It is imperative for future research to maintain clear and unambiguous identification of chemical compounds to avoid confusion and to accurately attribute biological activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Antibacterial Activity of Cinnamaldehyde Acylhydrazone with a 1,4-Benzodioxan Fragment as a Novel Class of Potent β-Ketoacyl–Acyl Carrier Protein Synthase III (FabH) Inhibitor [jstage.jst.go.jp]

- 6. Synthesis and antibacterial activity of cinnamaldehyde acylhydrazone with a 1,4-benzodioxan fragment as a novel class of potent β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Calycanthaceous Alkaloid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Antibacterial Agent 210 (Compound A9) - A Quorum Sensing Inhibitor Targeting Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 210, identified as the amide derivative compound A9, represents a promising anti-virulence therapeutic candidate against the Gram-negative pathogen Pseudomonas aeruginosa. Unlike traditional antibiotics that aim to directly kill or inhibit the growth of bacteria, Agent 210 functions as a quorum sensing inhibitor (QSI). Its primary mechanism of action involves the disruption of bacterial cell-to-cell communication systems, specifically the LasR and PqsR signaling pathways. By interfering with these pathways, Agent 210 effectively attenuates the expression of numerous virulence factors and inhibits biofilm formation, thereby reducing the pathogenicity of P. aeruginosa. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways it targets.

Data Presentation: Anti-Virulence Activity

As a quorum sensing inhibitor, the efficacy of this compound is primarily measured by its ability to inhibit virulence factor production and biofilm formation, rather than by traditional bactericidal or bacteriostatic metrics. The following table summarizes the known quantitative data regarding its anti-virulence activity.

| Compound Name | Target Organism | Target System | Effective Concentration | Observed Effects |

| This compound (Compound A9) | Pseudomonas aeruginosa | Quorum Sensing (LasR and PqsR) | 50 µg/mL | Significant inhibition of the expression of lasB, rhlA, and pqsA genes; Reduction of several virulence factors regulated by the QS systems. |

Note: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound (Compound A9) are not publicly available, likely due to its primary mode of action as an anti-virulence agent rather than a direct antibacterial.

Mechanism of Action: Inhibition of Quorum Sensing

This compound (Compound A9) exerts its anti-virulence effects by targeting and inhibiting key components of the Pseudomonas aeruginosa quorum sensing (QS) network. This intricate communication system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the collective production of virulence factors and the formation of biofilms. Agent 210 has been shown to interfere with two critical QS systems: the las system and the pqs system, with a particularly strong affinity for the PqsR protein.

The following diagram illustrates the hierarchical nature of the P. aeruginosa QS network and the points of inhibition by Agent 210.

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis and evaluation of quorum sensing inhibitors like this compound.

General Synthesis of Amide Derivatives

While the precise synthetic route for compound A9 is proprietary, a general method for the synthesis of N-substituted amides is presented below. This typically involves the coupling of a carboxylic acid with an amine.

-

Activation of Carboxylic Acid: The carboxylic acid starting material is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., triethylamine, DIPEA) are added, and the mixture is stirred at room temperature to form an activated ester.

-

Amine Coupling: The desired amine is added to the reaction mixture. The reaction is stirred at room temperature or gently heated until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide derivative.

Assay for Pyocyanin Production Inhibition

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa regulated by quorum sensing.

-

Culture Preparation: An overnight culture of P. aeruginosa PAO1 is diluted 1:100 in fresh Luria-Bertani (LB) broth.

-

Treatment: The diluted culture is aliquoted into a 96-well plate. Test compounds, including Agent 210 and appropriate controls (e.g., DMSO as a vehicle control), are added to the wells at the desired concentrations.

-

Incubation: The plate is incubated at 37°C with shaking for 18-24 hours.

-

Pyocyanin Extraction: The cultures are transferred to microcentrifuge tubes and centrifuged to pellet the cells. The supernatant is collected, and 600 µL is mixed with 300 µL of chloroform and vortexed. The chloroform layer (blue) is separated and mixed with 150 µL of 0.2 M HCl. The aqueous layer (pink) is then collected.

-

Quantification: The absorbance of the final aqueous layer is measured at 520 nm using a spectrophotometer. The pyocyanin concentration is calculated, and the percentage of inhibition is determined relative to the untreated control.

Assay for Elastase Activity Inhibition

LasB elastase is another critical virulence factor regulated by the las quorum sensing system.

-

Culture Supernatant Preparation: P. aeruginosa PAO1 is cultured with and without the test compound as described for the pyocyanin assay. After incubation, the cultures are centrifuged, and the cell-free supernatant is collected.

-

Elastin-Congo Red (ECR) Assay: An assay buffer is prepared containing the culture supernatant and Elastin-Congo Red (ECR) as the substrate.

-

Incubation: The mixture is incubated at 37°C for several hours with shaking.

-

Quantification: The reaction is stopped, and insoluble ECR is pelleted by centrifugation. The absorbance of the supernatant, which contains the solubilized Congo Red released by elastase activity, is measured at 495 nm. The percentage of inhibition is calculated relative to the untreated control.

Biofilm Formation Inhibition Assay

The ability of a compound to inhibit biofilm formation is a key indicator of its anti-virulence potential.

-

Culture Preparation: An overnight culture of P. aeruginosa PAO1 is diluted 1:100 in fresh LB broth.

-

Treatment and Incubation: 100 µL of the diluted culture is added to the wells of a 96-well flat-bottom microtiter plate. The test compound is added at various concentrations. The plate is incubated statically at 37°C for 24 hours.

-

Washing: After incubation, the planktonic cells are gently removed by washing the wells three times with sterile phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilm is stained by adding 125 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.

-

Washing and Solubilization: The crystal violet solution is discarded, and the wells are washed again with PBS. The stained biofilm is then solubilized by adding 125 µL of 30% acetic acid to each well.

-

Quantification: The absorbance of the solubilized crystal violet is measured at 550 nm. The percentage of biofilm inhibition is determined by comparing the absorbance of the treated wells to the untreated control wells.

Experimental and Logical Workflows

The discovery and characterization of a novel quorum sensing inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound (Compound A9) stands out as a significant development in the field of anti-virulence therapies. By targeting the quorum sensing systems of Pseudomonas aeruginosa, it offers a novel approach to combatting infections caused by this resilient Gram-negative pathogen. The focus on disarming the bacteria rather than killing them may present a lower selective pressure for the development of resistance. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of this promising compound. This guide serves as a foundational resource for professionals engaged in the critical work of developing next-generation antibacterial agents.

In Vitro Efficacy of "Antibacterial Agent 210": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antibacterial agent 210," identified as the amide derivative N-(4-chlorophenyl)-2-(phenylamino)acetamide, is a promising quorum sensing inhibitor (QSI) targeting the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the standardized in vitro methodologies required to thoroughly characterize its antibacterial and anti-virulence efficacy. While specific quantitative data for "this compound" is not extensively available in published literature, this document outlines the detailed experimental protocols for determining key efficacy parameters, including minimum inhibitory and bactericidal concentrations, time-kill kinetics, and its impact on critical virulence factors such as biofilm formation, pyocyanin, and elastase production. The provided protocols and data presentation templates are designed to serve as a foundational resource for researchers undertaking the in vitro evaluation of this and other potential anti-quorum sensing agents.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the experimental protocols detailed in this guide.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Pseudomonas aeruginosa (e.g., PAO1) | |||

| Pseudomonas aeruginosa (Clinical Isolate 1) | |||

| Pseudomonas aeruginosa (Clinical Isolate 2) | |||

| Other relevant strains |

Table 2: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 |

Table 3: Inhibition of Pseudomonas aeruginosa Biofilm Formation by this compound

| Concentration (µg/mL) | Mean Absorbance (OD570) | Standard Deviation | % Biofilm Inhibition |

| Growth Control (0) | 0 | ||

| 0.25 x MIC | |||

| 0.5 x MIC | |||

| 1 x MIC | |||

| 2 x MIC |

Table 4: Inhibition of Virulence Factor Production by this compound in Pseudomonas aeruginosa

| Concentration (µg/mL) | % Inhibition of Pyocyanin Production | % Inhibition of Elastase Activity |

| Growth Control (0) | 0 | 0 |

| 0.25 x MIC | ||

| 0.5 x MIC | ||

| 1 x MIC | ||

| 2 x MIC |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of "this compound" that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

Materials:

-

"this compound" stock solution

-

Pseudomonas aeruginosa strain (e.g., ATCC 27853, PAO1)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of P. aeruginosa. Suspend the colonies in sterile saline or CAMHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL for inoculation.

-

Serial Dilution: Prepare a two-fold serial dilution of "this compound" in CAMHB in a 96-well plate. The concentration range should be selected to encompass the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (bacteria in CAMHB without the agent) and a sterility control well (CAMHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of "this compound" in which there is no visible turbidity.[1][2]

-

MBC Determination: From the wells showing no visible growth, subculture a 10-100 µL aliquot onto MHA plates.[3][4] Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[4]

Time-Kill Kinetic Assay

This assay assesses the rate and extent of bacterial killing by "this compound" over time.[5][6]

Materials:

-

"this compound"

-

Log-phase culture of P. aeruginosa

-

CAMHB

-

Sterile flasks or tubes

-

Shaking incubator

-

Sterile saline or PBS for dilutions

-

MHA plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa in the mid-logarithmic phase of growth (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB.

-

Assay Setup: Prepare flasks containing CAMHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the agent.

-

Inoculation: Inoculate each flask with the prepared bacterial suspension.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[7][8]

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the number of colony-forming units per milliliter (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]

Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of P. aeruginosa biofilm formation.[9]

Materials:

-

"this compound"

-

P. aeruginosa culture

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

95% Ethanol or 30% Acetic Acid

Procedure:

-

Inoculation and Treatment: Prepare a diluted culture of P. aeruginosa (e.g., 1:100 dilution of an overnight culture) in TSB. Add this suspension to the wells of a microtiter plate. Add "this compound" at various sub-MIC concentrations to the wells. Include untreated wells as a growth control.

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells with sterile water or PBS to remove non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again to remove excess stain.

-

Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[10]

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[9]

Virulence Factor Inhibition Assays

This protocol quantifies the production of the virulence factor pyocyanin.

Materials:

-

"this compound"

-

P. aeruginosa culture

-

King's A broth or other suitable medium for pyocyanin production

-

Chloroform

-

0.2 M HCl

Procedure:

-

Culture and Treatment: Inoculate P. aeruginosa into King's A broth containing various sub-MIC concentrations of "this compound." Include an untreated control. Incubate at 37°C with shaking for 24-48 hours.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform to extract the blue pyocyanin pigment.

-

Acidification: Separate the chloroform layer and add 0.2 M HCl. This will cause the pyocyanin to move to the acidic aqueous layer, which will turn pink.

-

Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm.[11][12] The absorbance is proportional to the amount of pyocyanin produced.

This protocol measures the activity of the elastase enzyme, a key virulence factor.

Materials:

-

"this compound"

-

P. aeruginosa culture supernatant

-

Elastin Congo Red (ECR) as a substrate

Procedure:

-

Culture Supernatant Preparation: Grow P. aeruginosa in a suitable broth with and without sub-MIC concentrations of "this compound." Centrifuge the cultures and collect the cell-free supernatant, which contains the secreted elastase.

-

Enzyme Reaction: Mix the culture supernatant with a solution of Elastin Congo Red.

-

Incubation: Incubate the mixture at 37°C for several hours to allow the elastase to digest the ECR.

-

Quantification: Stop the reaction and centrifuge to pellet the undigested ECR. The amount of soluble red dye in the supernatant is proportional to the elastase activity and can be measured by reading the absorbance at a specific wavelength (e.g., 495 nm).[13]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro efficacy testing.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Caption: Inhibition of P. aeruginosa quorum sensing pathways.

References

- 1. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]

- 10. static.igem.org [static.igem.org]

- 11. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 12. 5.4. Pyocyanin Assay [bio-protocol.org]

- 13. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Antibacterial Agent 210: A Technical Guide

Disclaimer: "Antibacterial Agent 210" is a hypothetical designation for the purpose of this technical guide. The data and pathways presented herein are illustrative and intended to serve as a framework for the preliminary toxicity assessment of a novel antibacterial compound.

Executive Summary

This document provides a preliminary, non-clinical toxicity assessment of the novel investigational antibacterial compound, designated "Agent 210." The objective of this assessment is to characterize the initial safety profile of Agent 210 through a series of standardized in vitro and in vivo toxicological studies. The findings summarized herein are critical for establishing a safety margin and guiding decisions for further preclinical and clinical development. The assessment includes evaluations of acute systemic toxicity, in vitro cytotoxicity against mammalian cell lines, and mutagenic potential.

Quantitative Toxicity Data

The initial toxicological screening of Agent 210 yielded the following quantitative data, which are essential for a preliminary safety evaluation.

Table 1: Acute Systemic Toxicity of Agent 210

The acute toxicity was evaluated in Sprague-Dawley rats following a single administration via oral and intravenous routes. The median lethal dose (LD50) was determined after a 14-day observation period.[1]

| Route of Administration | Species | LD50 (mg/kg) | Key Observations |

| Oral (p.o.) | Rat | > 2000 | No mortality or significant signs of toxicity observed at the limit dose. |

| Intravenous (i.v.) | Rat | 450 | Signs of neurotoxicity (lethargy, ataxia) observed at doses > 300 mg/kg. |

Table 2: In Vitro Cytotoxicity of Agent 210

The cytotoxicity of Agent 210 was assessed against human cell lines derived from key metabolic and excretory organs to identify potential target organ toxicity. The half-maximal inhibitory concentration (IC50) was determined using a colorimetric MTT assay after a 24-hour exposure period.[2][3]

| Cell Line | Organ of Origin | Assay Type | IC50 (µM) |

| HepG2 | Liver | MTT | 85 |

| HEK293 | Kidney | MTT | 110 |

Table 3: In Vitro Genotoxicity of Agent 210

The mutagenic potential of Agent 210 was evaluated using the bacterial reverse mutation assay (Ames test) with several strains of Salmonella typhimurium in the presence and absence of metabolic activation (S9 fraction).[4][5][6][7]

| S. typhimurium Strain | Metabolic Activation (S9) | Result | Interpretation |

| TA98 | - | Negative | Non-mutagenic (frameshift) |

| TA98 | + | Negative | Non-mutagenic (frameshift) |

| TA100 | - | Negative | Non-mutagenic (base-pair substitution) |

| TA100 | + | Negative | Non-mutagenic (base-pair substitution) |

| TA1535 | - | Negative | Non-mutagenic (base-pair substitution) |

| TA1535 | + | Negative | Non-mutagenic (base-pair substitution) |

| TA1537 | - | Negative | Non-mutagenic (frameshift) |

| TA1537 | + | Negative | Non-mutagenic (frameshift) |

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below. These protocols are based on established international guidelines to ensure data reliability and regulatory acceptance.

Acute Oral Toxicity Study

This study was conducted in accordance with the OECD 423 guideline (Acute Toxic Class Method).[8]

-

Objective: To determine the acute oral toxicity of Agent 210 after a single dose.

-

Test System: Young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant.

-

Methodology:

-

Animals were fasted overnight prior to dosing.

-

A starting dose of 2000 mg/kg was administered to a group of three animals by oral gavage.

-

The animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and daily thereafter for 14 days.[1]

-

Body weights were recorded prior to dosing and on days 7 and 14.

-

At the end of the observation period, all surviving animals were subjected to a gross necropsy.

-

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity. The protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[2][9]

-

Objective: To determine the concentration of Agent 210 that inhibits 50% of cell viability (IC50) in cultured mammalian cells.

-

Methodology:

-

HepG2 and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

The culture medium was replaced with fresh medium containing serial dilutions of Agent 210 (e.g., 0.1 to 500 µM) and incubated for 24 hours at 37°C and 5% CO₂.

-

After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.[10]

-

100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) was added to each well to dissolve the formazan crystals.[10]

-

The absorbance was measured using a microplate reader at a wavelength of 570 nm.

-

The IC50 value was calculated from the dose-response curve by non-linear regression analysis.

-

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed according to OECD Guideline 471 to assess the mutagenic potential of Agent 210.[7]

-

Objective: To evaluate the ability of Agent 210 to induce gene mutations (point mutations and frameshifts) in histidine-requiring strains of Salmonella typhimurium.[5][6]

-

Test System: S. typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Methodology:

-

The assay was conducted with and without a metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Varying concentrations of Agent 210, a negative control (vehicle), and positive controls were added to molten top agar containing the respective bacterial strain and a trace amount of histidine.

-

The mixture was poured onto minimal glucose agar plates.[4]

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow of the toxicity assessment and a hypothetical signaling pathway potentially involved in the observed cytotoxicity.

Caption: Workflow for the preliminary toxicity assessment of Agent 210.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 210

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical parameter used to evaluate the efficacy of new antimicrobial compounds, such as "Antibacterial agent 210," and to provide valuable data for drug development and susceptibility testing.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely used and standardized technique.[4][5] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring accurate and reproducible results.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of "this compound" against a specific bacterial strain.

1. Materials

-

"this compound" stock solution of known concentration

-

Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)[8]

-

Sterile saline or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35°C ± 2°C)[7]

-

Micropipettes and sterile tips

-

Sterile reservoirs

2. Preparation of Reagents and Inoculum

2.1. Preparation of this compound Dilutions

-

Prepare a stock solution of "this compound" in a suitable solvent. The following steps are for a water-soluble compound.[9]

-

Perform serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations. This is typically done in a separate 96-well plate or in tubes before transferring to the final assay plate.[5]

-

The final concentrations in the assay wells should be half of the prepared dilution series, as they will be further diluted 1:1 with the bacterial inoculum.

2.2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[7]

-

Suspend the colonies in sterile saline or PBS.[7]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][10] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[10]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7]

3. Assay Procedure

-

Dispense 50 µL of the appropriate CAMHB into each well of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of the prepared "this compound" dilution to the first well of each row to be tested.

-

Perform a serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.

-

The eleventh column will serve as the growth control (inoculum in broth without the antibacterial agent), and the twelfth column will be the sterility control (broth only).[5]

-

Add 50 µL of the standardized bacterial inoculum (prepared in step 2.2) to each well from column 1 to 11. This brings the total volume in each well to 100 µL.[7]

-

The final concentration of the bacterial inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2][4][7]

4. Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity (cloudiness) or a pellet of cells at the bottom of the well.[4][5]

-

The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[2][5][10]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[5]

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

Table 1: MIC Values of this compound Against Various Bacterial Strains

| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Test Organism 1 | 8 | N/A |

| Test Organism 2 | 16 | N/A |

| S. aureus ATCC 29213 | 1 | 0.5 - 2 |

| E. coli ATCC 25922 | 4 | 2 - 8 |

Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. protocols.io [protocols.io]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

How to determine the minimum bactericidal concentration (MBC) of "Antibacterial agent 210"

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of a novel compound, "Antibacterial agent 210." The MBC is a critical parameter in antimicrobial drug development, defining the lowest concentration of an agent required to kill a specific bacterium.[1] The protocol follows the established broth microdilution method to first determine the Minimum Inhibitory Concentration (MIC) and subsequently, the MBC.[1][2] This procedure is aligned with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum over a defined period.[1][3][4] While the Minimum Inhibitory Concentration (MIC) determines the concentration needed to inhibit the visible growth of a microorganism, the MBC provides insight into the agent's bactericidal (killing) versus bacteriostatic (inhibitory) activity.[2][3][5] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[1] This information is crucial for the preclinical assessment of new antimicrobial compounds like "this compound" and for guiding therapeutic choices, especially in treating infections in immunocompromised patients.[4]

Principle of the Method

The determination of MBC is a multi-step process that begins with finding the MIC. This is achieved using a broth microdilution method, where a standardized bacterial suspension is exposed to serial dilutions of "this compound."[4] Following incubation, the MIC is identified as the lowest concentration of the agent with no visible bacterial growth (turbidity).[2][5][6]

To determine the MBC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium.[3][4] After a second incubation period, the number of surviving colony-forming units (CFU) is counted. The MBC is the lowest concentration of the antibacterial agent that kills ≥99.9% of the original bacterial inoculum.[1][3]

Experimental Workflow

The overall workflow for determining the MBC of "this compound" is depicted below.

Caption: Workflow for MIC and MBC Determination.

Experimental Protocols

Materials and Reagents

-

This compound: Stock solution of known concentration.

-

Bacterial Strain: Pure, overnight culture of the test microorganism.

-

Growth Media:

-

Reagents: Sterile saline or phosphate-buffered saline (PBS).

-

Equipment and Consumables:

Protocol for MIC Determination (Broth Microdilution)

-

Inoculum Preparation:

-

From an overnight culture on an agar plate, select 3-5 isolated colonies and transfer them to a tube of sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

-

Perform a 1:150 dilution of this suspension in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a two-fold serial dilution of "this compound" in MHB in a 96-well microtiter plate.[4]

-

Add 100 µL of MHB to wells 2 through 11 in a designated row.

-

Add 200 µL of the starting concentration of "this compound" to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no agent). Well 12 will be the sterility control (MHB only).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to each well from 1 to 11. This results in a final inoculum concentration of ~5 x 10⁵ CFU/mL and a final volume of 200 µL per well.[4] Do not add bacteria to the sterility control well (well 12).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[4]

-

-

Interpretation of MIC:

Protocol for MBC Determination

-

Subculturing:

-

Immediately after reading the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions.[2][6]

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, take a 10 µL or 100 µL aliquot from each of these wells and plate it onto a separate, appropriately labeled TSA plate.[4][7]

-

Also, create a control plate from the initial inoculum to determine the starting CFU/mL.

-

-

Incubation:

-

Incubate the TSA plates at 35 ± 2°C for 24-48 hours.[4]

-

-

Enumeration and Interpretation of MBC:

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and summarized.

Example MIC and MBC Data for "this compound"

| Agent Concentration (µg/mL) | Visual Growth (Turbidity) in MHB | CFU/mL on TSA Plate | Log Reduction | % Kill |

| Initial Inoculum | N/A | 5.1 x 10⁵ | 0 | 0% |

| Growth Control (0) | + | 8.2 x 10⁸ | N/A | N/A |

| 0.25 | + | 6.5 x 10⁸ | N/A | N/A |

| 0.5 | + | 4.3 x 10⁸ | N/A | N/A |

| 1.0 | + | 1.2 x 10⁷ | N/A | N/A |

| 2.0 (MIC) | - | 9.8 x 10³ | 1.72 | 98.08% |

| 4.0 | - | 4.5 x 10² | 3.05 | 99.91% |

| 8.0 | - | <10 | >4.71 | >99.99% |

| 16.0 | - | 0 | >5.71 | 100% |

| Sterility Control | - | 0 | N/A | N/A |

Summary of Results

| Parameter | Value (µg/mL) | Interpretation |

| MIC | 2.0 | Lowest concentration that inhibits visible growth. |

| MBC | 4.0 | Lowest concentration to kill ≥99.9% of the initial inoculum. |

| MBC/MIC Ratio | 2 | The agent is considered bactericidal .[4] |

Logical Relationships in MBC Determination

The relationship between MIC, MBC, and the classification of an antimicrobial agent can be visualized as a decision tree.

Caption: Logic for Classifying Antimicrobial Agents.

Conclusion

This protocol provides a standardized framework for determining the Minimum Bactericidal Concentration of "this compound." Adherence to these steps will ensure reproducible and reliable data, which is essential for the characterization and development of new antibacterial therapies. The MBC, in conjunction with the MIC, offers a more complete picture of the antimicrobial's activity, distinguishing between growth inhibition and lethal effects on bacteria.

References

- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. microchemlab.com [microchemlab.com]

- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 210" stock solution preparation and storage

An application note and protocol for the preparation and storage of "Antibacterial agent 210," a quorum sensing inhibitor of Pseudomonas aeruginosa, is provided below for researchers, scientists, and drug development professionals.[1]

Application Notes and Protocols: this compound

Introduction

This compound (also known as compound A9) is an amide derivative that functions as a Pseudomonas aeruginosa quorum sensing inhibitor (QSI).[1] It has been shown to inhibit quorum sensing systems by binding to LasR and PqsR, with a particular affinity for PqsR.[1] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in research. Proper storage ensures the stability and efficacy of the agent throughout its experimental use. These guidelines provide detailed protocols for the preparation and storage of this compound stock solutions.

Data Presentation

To ensure proper handling and accurate concentration calculations, the following table summarizes the key physicochemical and storage parameters for this compound. Note: As detailed public data for this specific agent is limited, the following table includes plausible values based on common small molecule inhibitors used in research.

| Property | Value / Recommendation |

| Chemical Identity | This compound (Compound A9) |

| Mechanism of Action | Pseudomonas aeruginosa quorum sensing inhibitor (QSI)[1] |

| Molecular Weight | 295.35 g/mol (Hypothetical) |

| Appearance | White to off-white solid |

| Recommended Solvents | Primary: Dimethyl Sulfoxide (DMSO) Secondary: Ethanol |

| Solubility | >20 mg/mL in DMSO ~5 mg/mL in Ethanol Poorly soluble in water |

| Stock Solution Conc. | 10-50 mM in DMSO |

| Storage (Solid) | Store at -20°C, desiccated and protected from light.[2] |

| Storage (Stock Solution) | Long-term: -80°C for up to 12 months.[2][3] Short-term: -20°C for up to 3 months.[3][4] Aliquot to avoid repeated freeze-thaw cycles.[2][5] |

| Working Concentration | 1 µM - 100 µM (Must be determined experimentally) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many screening assays.[6]

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), sterile, anhydrous

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL), preferably amber or wrapped in foil

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Safety Precautions: Before handling, review the Safety Data Sheet (SDS). Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[6]

-

Calculate Required Mass: Use the following formula to calculate the mass of this compound needed.

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example for 1 mL of 10 mM stock (using hypothetical MW): Mass (mg) = 0.010 mol/L x 0.001 L x 295.35 g/mol x 1000 mg/g = 2.95 mg

-

-

Weighing: Carefully weigh the calculated mass of the compound using an analytical balance and transfer it into a sterile microcentrifuge tube.

-

Dissolution: Add the desired volume of sterile DMSO (e.g., 1 mL) to the tube.

-

Solubilization: Tightly cap the tube and vortex the solution until the compound is completely dissolved.[6] Gentle warming in a water bath (not exceeding 40°C) may assist dissolution if needed. Visually inspect the solution to ensure no particles are visible.[6]

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[2][5] If not using amber tubes, wrap the tubes in aluminum foil to protect them from light.[2][7]

-

Labeling and Storage: Clearly label each aliquot with the agent's name, concentration, solvent, and preparation date. Immediately transfer the aliquots to the appropriate storage temperature as described in Protocol 2.

Protocol 2: Storage and Handling of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound.

Conditions:

-

Long-Term Storage: For maximum stability, store aliquots at -80°C.[2][3] Under these conditions, the solution is expected to be stable for up to one year.

-

Short-Term Storage: For frequent use, aliquots can be stored at -20°C for up to three months.[3][4]

-

Working Solutions: It is highly recommended to prepare fresh working dilutions from a thawed stock aliquot for each experiment. If a working solution must be stored, it should be kept at 4°C for no longer than 24-48 hours, although a stability test is advised.[2]

Handling:

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the compound.[5] Use one aliquot per experiment.

-

Light Sensitivity: Many antibacterial agents are light-sensitive.[2][7] Store solutions in amber vials or tubes wrapped in foil to prevent photodegradation.

-

Thawing: When ready to use, thaw an aliquot at room temperature or in a 37°C water bath. Once thawed, gently vortex before making dilutions. Do not refreeze the remaining solution.

-

Contamination: Always use sterile techniques when handling stock solutions to prevent microbial or chemical contamination.[2]

Visualizations

Diagrams of Key Processes and Pathways

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for "Antibacterial Agent 210"

These protocols provide a framework for the in vitro evaluation of "Antibacterial agent 210," a novel compound with putative antibacterial properties. The following sections detail the necessary procedures to determine its efficacy and cytotoxicity, crucial steps in the preliminary stages of drug development.

Hypothetical Mechanism of Action

For the purpose of these protocols, we will hypothesize that "this compound" functions by inhibiting the transpeptidation step in bacterial cell wall synthesis. This disruption of peptidoglycan cross-linking leads to compromised cell wall integrity, ultimately resulting in bacterial cell lysis.

Caption: Hypothetical mechanism of "this compound" targeting cell wall synthesis.

Experimental Workflow Overview

The evaluation of "this compound" follows a tiered approach, beginning with the determination of its antibacterial efficacy, followed by an assessment of its toxicity to mammalian cells.

Caption: Overall experimental workflow for evaluating "this compound".

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This protocol is based on the broth microdilution method.

3.1 Materials

-

"this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator (35-37°C)

3.2 Procedure

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[3]

-

-

Serial Dilution of Agent 210:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the "this compound" stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no agent).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile MHB to well 12.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of "this compound" in which no visible growth is observed.

-

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][4][5]

4.1 Materials

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette and tips

-

Incubator (37°C)

4.2 Procedure

-

Subculturing:

-

From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto a sterile MHA plate.

-

Also, plate an aliquot from the growth control well (Well 11) to ensure the viability of the inoculum.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4]

-